

# An In-depth Technical Guide to the Solubility of 5-Nitrovanillin

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Compound of Interest					
Compound Name:	5-Nitrovanillin				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-Nitrovanillin** (CAS 6635-20-7), a critical synthetic intermediate in organic and medicinal chemistry.[1] Understanding its solubility profile is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs), including catechol-O-methyltransferase (COMT) inhibitors like entacapone and opicapone, which are used in Parkinson's disease treatment.[1][2][3] This document presents quantitative solubility data, detailed experimental methodologies, and logical workflows to aid researchers in its effective utilization.

### **Overview of 5-Nitrovanillin**

**5-Nitrovanillin**, chemically known as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a yellow crystalline powder derived from the nitration of vanillin.[1][2] Its structure incorporates several reactive functional groups: an aldehyde, a hydroxyl, a methoxy, and a nitro group, making it a versatile precursor for a wide range of organic compounds.[1][2]

#### Chemical Structure:

Molecular Formula: C<sub>8</sub>H<sub>7</sub>NO<sub>5</sub>[1]

Molecular Weight: 197.14 g/mol [1]

Appearance: Yellow crystalline powder[1][4]



Melting Point: 172–178°C[1][5]

## **Quantitative Solubility Data**

The solubility of **5-Nitrovanillin** varies significantly across different solvents, a key consideration for reaction setup, purification, and formulation. The following table summarizes available quantitative and qualitative solubility data.



Solvent	Solubility	Temperature	Observations	Reference
Dimethyl Sulfoxide (DMSO)	>100 mg/mL	25°C	Preferred for reactions requiring high solubility.	[1]
Ethanol	~50 mg/mL	25°C	Recrystallization yields needle-like crystals.	[1][2][4]
Methanol	Readily Soluble	Not Specified	Readily dissolves.	[1][2][4]
Generic "Organic Solvents"	2.1 g/L (2.1 mg/mL)	20°C	General value for organic solvents.	[5][6]
Water	<1 mg/mL	25°C	Sparingly soluble.	[1]
Water	700 mg/L (0.7 mg/mL)	23°C	Sparingly soluble.	[5][6][7]
Acetone	Soluble	Not Specified	General qualitative data.	[8]
Acetic Acid	Soluble	Not Specified	Recrystallization yields pale yellow plate-like crystals.	[2][4]
Alkaline Solutions	Readily Soluble	Not Specified	Dissolves readily, particularly with heating.	[1][2][4]

# **Experimental Protocol for Solubility Determination**

The following is a generalized experimental protocol for determining the solubility of **5-Nitrovanillin**, based on the standard "shake-flask" method.[1] This method is a reliable technique for establishing equilibrium solubility.



Objective: To determine the equilibrium solubility of **5-Nitrovanillin** in a specific solvent at a controlled temperature.

#### Materials:

- **5-Nitrovanillin** (purity >98%)
- Solvent of interest (e.g., Ethanol, HPLC grade)
- Analytical balance (± 0.1 mg)
- Scintillation vials or sealed test tubes
- Orbital shaker with temperature control
- Syringe filters (0.45 μm, PTFE or other solvent-compatible material)
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

#### Procedure:

- Preparation: Add an excess amount of 5-Nitrovanillin to a series of scintillation vials. An
  amount that will not completely dissolve is required to ensure saturation.
- Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into each vial.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
- Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

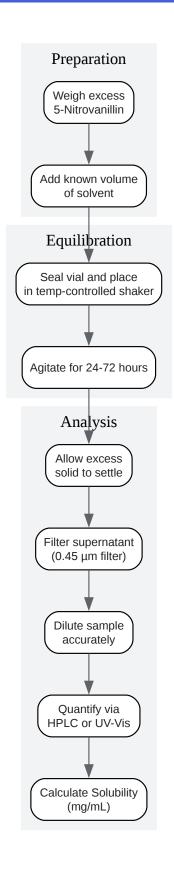


- Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the undissolved solid.
- Filtration: Immediately filter the sample through a 0.45  $\mu$ m syringe filter into a clean vial to remove any suspended microparticles.
- Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 5-Nitrovanillin.
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

## **Visualizations: Workflows and Relationships**

Visual diagrams are essential for understanding complex processes. The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to **5-Nitrovanillin**.

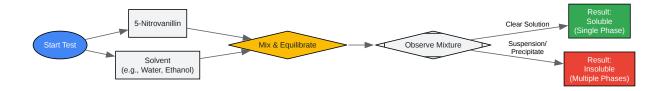




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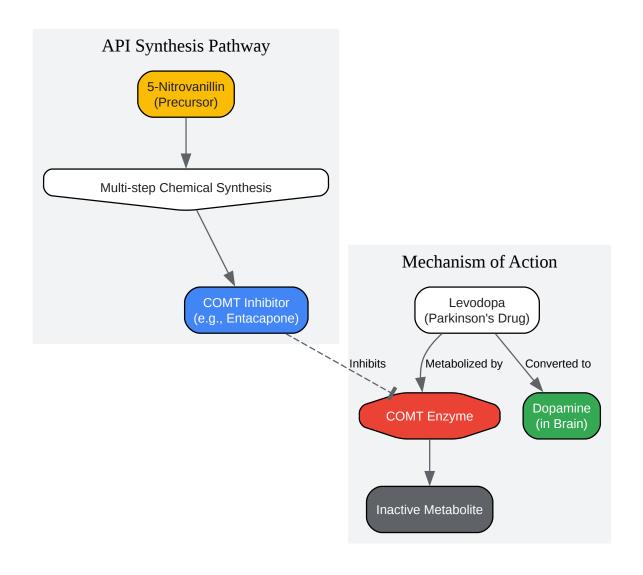
Caption: Experimental workflow for determining **5-Nitrovanillin** solubility.





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Caption: Logical relationship diagram for a qualitative solubility test.



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Caption: Role of **5-Nitrovanillin** as a precursor in drug development.

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